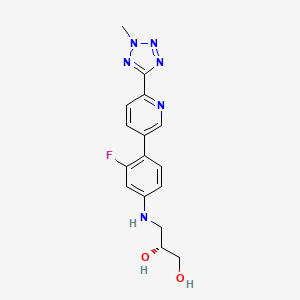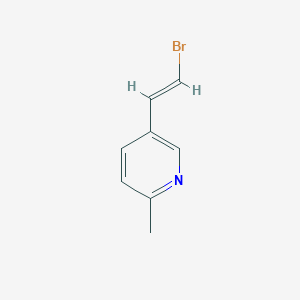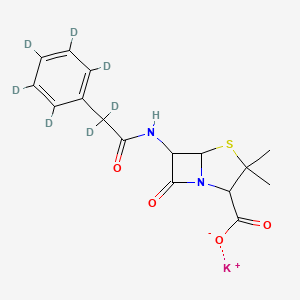
N,O-Descarbonyl Tedizolid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,O-Descarbonyl Tedizolid is a derivative of Tedizolid, an oxazolidinone antibiotic known for its high potency against Gram-positive bacteria. Tedizolid is commonly used to treat bacterial skin and skin-structure infections. This compound retains the core structure of Tedizolid but lacks the carbonyl group, which may influence its chemical properties and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N,O-Descarbonyl Tedizolid involves the chemical combination of specific precursor compounds through a series of reactions. One common method employs the Suzuki-Miyaura coupling reaction to connect boric acid derivatives with other compounds. This method is favored for its high selectivity and minimal impurity production .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, recrystallization, and vacuum drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,O-Descarbonyl Tedizolid can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
N,O-Descarbonyl Tedizolid has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its potential antibacterial properties and interactions with biological systems.
Medicine: Explored for its therapeutic potential in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antimicrobial agents and formulations
Mecanismo De Acción
N,O-Descarbonyl Tedizolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is similar to that of other oxazolidinones but may differ in potency and spectrum of activity due to the absence of the carbonyl group .
Comparación Con Compuestos Similares
Similar Compounds
Tedizolid: The parent compound, known for its high potency against Gram-positive bacteria.
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Rivaroxaban: Although not an antibiotic, it shares structural similarities with oxazolidinones and is used as an anticoagulant
Uniqueness
N,O-Descarbonyl Tedizolid is unique due to its modified structure, which may confer different chemical and biological properties compared to its parent compound, Tedizolid. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H17FN6O2 |
|---|---|
Peso molecular |
344.34 g/mol |
Nombre IUPAC |
(2R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]anilino]propane-1,2-diol |
InChI |
InChI=1S/C16H17FN6O2/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)17)18-8-12(25)9-24/h2-7,12,18,24-25H,8-9H2,1H3/t12-/m1/s1 |
Clave InChI |
ITUGDHMBNIWCIQ-GFCCVEGCSA-N |
SMILES isomérico |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)NC[C@H](CO)O)F |
SMILES canónico |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)NCC(CO)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(5Z)-2-(4-ethoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B12342101.png)

![(2Z)-6-[(4-fluorophenyl)methyl]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342109.png)


![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342130.png)

![2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide](/img/structure/B12342143.png)
![Benzyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12342144.png)
![N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide](/img/structure/B12342150.png)
![5-[[6-(Oxolan-2-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12342154.png)
![2-(2-Oxo-1-propylindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342155.png)
![7-oxo-N-[(oxolan-2-yl)methyl]-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B12342164.png)

